![molecular formula C13H16O2 B13187445 4-[4-(Propan-2-yl)phenyl]oxolan-3-one](/img/structure/B13187445.png)
4-[4-(Propan-2-yl)phenyl]oxolan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(Propan-2-yl)phenyl]oxolan-3-one is a chemical compound with the molecular formula C13H16O2 and a molecular weight of 204.26 g/mol . It is known for its unique structure, which includes an oxolan ring and a propan-2-ylphenyl group. This compound is primarily used for research purposes and has various applications in scientific studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Propan-2-yl)phenyl]oxolan-3-one typically involves the reaction of 4-(Propan-2-yl)phenyl with oxolan-3-one under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(Propan-2-yl)phenyl]oxolan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives .
Aplicaciones Científicas De Investigación
4-[4-(Propan-2-yl)phenyl]oxolan-3-one has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Mecanismo De Acción
The mechanism of action of 4-[4-(Propan-2-yl)phenyl]oxolan-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-[2-(Propan-2-yl)phenyl]oxolan-3-one: Similar structure but with a different position of the propan-2-yl group.
2-(oxolan-3-yl)propanoic acid: Contains an oxolan ring but with a different functional group.
5-(propan-2-yl)oxolan-3-one: Similar structure but with a different position of the oxolan ring.
Uniqueness
4-[4-(Propan-2-yl)phenyl]oxolan-3-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research applications .
Propiedades
Fórmula molecular |
C13H16O2 |
|---|---|
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
4-(4-propan-2-ylphenyl)oxolan-3-one |
InChI |
InChI=1S/C13H16O2/c1-9(2)10-3-5-11(6-4-10)12-7-15-8-13(12)14/h3-6,9,12H,7-8H2,1-2H3 |
Clave InChI |
MMSCKUDQCPTFLZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C2COCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine](/img/structure/B13187362.png)
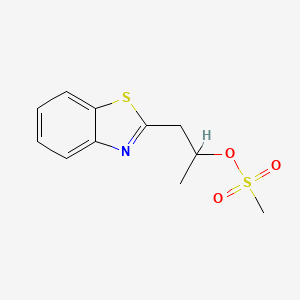
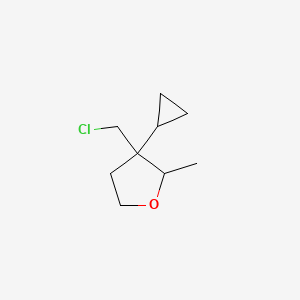
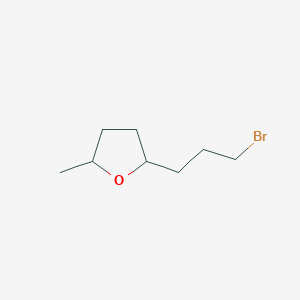

![[1-(Chloromethyl)cyclopropyl]cycloheptane](/img/structure/B13187398.png)
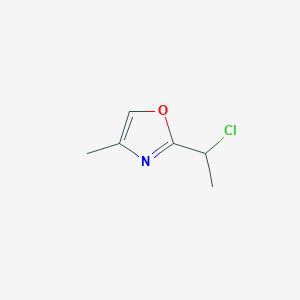
![(1S,5R,6R)-2-[(tert-butoxy)carbonyl]-6-fluoro-2-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13187405.png)
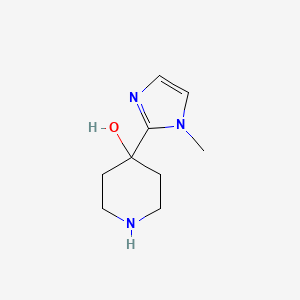
![{4H,5H,6H-cyclopenta[b]thiophen-2-ylmethyl}(propan-2-yl)amine](/img/structure/B13187422.png)
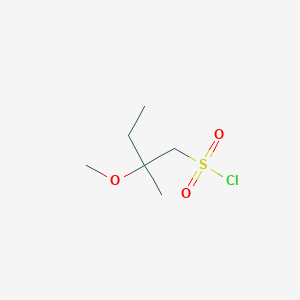
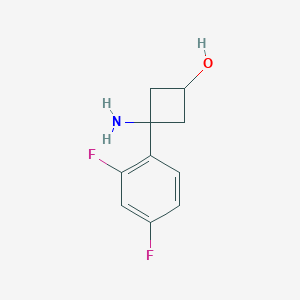
![Methyl 5-methoxy-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13187439.png)
![4-Cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-oxazole-5-carboxylic acid](/img/structure/B13187440.png)
